molecular formula C19H18N2O2S B2937339 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034309-57-2

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2937339
CAS No.: 2034309-57-2
M. Wt: 338.43
InChI Key: FWOZHXHDROPTLG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio group, which can be achieved by reacting benzyl chloride with thiourea under basic conditions to form benzylthiourea. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide functionality.

The furan and pyridine rings can be introduced through a series of coupling reactions. For instance, the furan ring can be synthesized via a cyclization reaction involving furfural and an appropriate nucleophile. The pyridine ring can be introduced through a condensation reaction involving a pyridine derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan and pyridine rings can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Unique due to the presence of both furan and pyridine rings.

    2-(benzylthio)-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(benzylthio)-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings, offering different electronic properties.

Uniqueness

This compound is unique due to its combination of a benzylthio group, a furan ring, and a pyridine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-4-2-1-3-5-15)21-11-16-6-7-18(20-10-16)17-8-9-23-12-17/h1-10,12H,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOZHXHDROPTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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